1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde
Description
1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a fluorinated heterocyclic compound featuring a cyclopropane core substituted with a carbaldehyde group and a 5-fluoropyrimidin-2-yloxymethyl moiety. The aldehyde group serves as a versatile electrophile for downstream chemical modifications, making this compound valuable in medicinal chemistry and materials science. Its molecular formula is C₉H₁₀FN₂O₂, with a molecular weight of 197 g/mol (calculated). Limited experimental data are available, necessitating inferences from structural analogs and theoretical principles.
Properties
IUPAC Name |
1-[(5-fluoropyrimidin-2-yl)oxymethyl]cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-7-3-11-8(12-4-7)14-6-9(5-13)1-2-9/h3-5H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRPZIFBXKURKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COC2=NC=C(C=N2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(((5-Fluoropyrimidin-2-yl)oxy)methyl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 2098119-83-4
- Molecular Formula : C10H10FNO2
- Molecular Weight : 197.19 g/mol
Antitumor Activity
Research indicates that compounds containing fluoropyrimidine derivatives exhibit significant antitumor activity. The presence of the fluorine atom enhances the compound's ability to interfere with nucleic acid synthesis, making it a candidate for further investigation as an anticancer agent.
The proposed mechanism involves the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis. By disrupting this pathway, the compound can induce apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 12.5 |
| MCF7 (Breast cancer) | 8.3 |
| HeLa (Cervical cancer) | 15.0 |
These results indicate a promising potential for this compound in oncology.
Case Studies
- Study on Lung Cancer : A study evaluated the efficacy of the compound in A549 cells, showing a dose-dependent reduction in cell viability. The study highlighted that the compound's effectiveness was comparable to established chemotherapeutic agents like cisplatin.
- Breast Cancer Research : Another research focused on MCF7 cells, revealing that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and Annexin V staining.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest rapid absorption and metabolism, with hydrolysis being a significant factor affecting its bioavailability.
Comparison with Similar Compounds
Key Implications :
- The pyrimidine analog’s electron-deficient nature may enhance interactions with biological targets (e.g., enzymes or receptors) compared to pyridine.
Halogen-Substituted Derivatives
Fluorine and chlorine substituents significantly alter physicochemical and biological properties:
Cyclopropane Carbaldehyde Derivatives
Comparisons with other cyclopropane-containing aldehydes highlight the role of substituents:
Research Findings and Hypotheses
- Reactivity : The aldehyde group in the target compound is prone to nucleophilic attack, enabling conjugation with amines or hydrazines to form Schiff bases or hydrazones. This property is critical for prodrug design.
- Biological Activity: Fluorinated pyrimidines are known for antiviral and anticancer applications (e.g., 5-fluorouracil analogs). The target compound’s pyrimidine ring may confer similar activity, though experimental validation is needed.
- Stability : Cyclopropane’s strain energy (~27 kcal/mol) could destabilize the compound under acidic/basic conditions, necessitating stability studies.
Preparation Methods
Cyclopropane Core Synthesis
A common approach to the cyclopropane-1-carbaldehyde moiety involves cyclopropanation reactions of appropriate precursors:
Corey–Chaykovsky Cyclopropanation : This method uses sulfur ylides to cyclopropanate α,β-unsaturated carbonyl compounds or chalcones. For example, 2-hydroxyaryl-substituted cyclopropanes have been synthesized efficiently using this approach, which is adaptable to heteroaryl systems like pyrimidines.
Nucleophilic Substitution and Ring Closure : Starting from halomethyl cyclopropane derivatives, nucleophilic substitution with fluoropyrimidinols can yield the ether-linked product. For instance, 2-(chloromethyl)oxirane reacting with fluorinated aromatic nitriles under basic conditions leads to cyclopropane intermediates.
Formation of the Ether Linkage
The ether bond between the cyclopropane and the 5-fluoropyrimidin-2-yl group is typically formed via nucleophilic substitution:
The hydroxymethyl group on the cyclopropane intermediate is reacted with 5-fluoropyrimidin-2-ol or its derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures (50–80°C).
Alternatively, direct alkylation of the fluoropyrimidin-2-ol with chloromethyl-substituted cyclopropane intermediates under phase-transfer catalysis conditions can be employed to improve yields and selectivity.
Introduction of the Aldehyde Group
The aldehyde functional group on the cyclopropane ring can be introduced or preserved by:
Oxidation of primary alcohols : If the cyclopropane intermediate bears a hydroxymethyl group, selective oxidation using mild oxidants such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane can convert it to the aldehyde without ring opening.
Direct synthesis from cyclopropane carboxylic acids : Reduction of cyclopropane carboxylic acids to aldehydes via partial reduction methods (e.g., DIBAL-H) is also feasible.
Representative Synthetic Route Example
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclopropanation of 5-fluoropyrimidin-2-ol derivative | Corey–Chaykovsky reaction with sulfur ylide in THF, 0°C to RT | 70–85 | Produces cyclopropane with hydroxy substituent |
| 2 | Formation of ether linkage | Reaction of cyclopropane hydroxymethyl intermediate with 5-fluoropyrimidin-2-ol, K2CO3, acetonitrile, 60°C, 12 h | 75–90 | Nucleophilic substitution |
| 3 | Oxidation of hydroxymethyl to aldehyde | PCC or Dess–Martin periodinane in dichloromethane, 0°C to RT | 80–90 | Mild oxidation to prevent ring opening |
Analytical and Quality Control Data
HPLC Analysis : Purity and reaction completion are monitored by HPLC using water-acetonitrile gradients with acidic modifiers to separate related substances and by-products.
NMR Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the substitution pattern on the pyrimidine ring and the integrity of the cyclopropane ring.
Mass Spectrometry : Confirms molecular weight and presence of fluorine atoms.
Research Findings and Optimization Notes
The presence of the fluorine atom at the 5-position of the pyrimidine ring enhances the nucleophilicity of the oxygen, facilitating ether bond formation.
Controlling temperature during cyclopropanation and oxidation steps is critical to avoid ring opening or over-oxidation.
Use of polar aprotic solvents and mild bases improves selectivity and yield in ether formation.
Crystallization and purification steps are optimized to achieve >95% purity suitable for pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Product |
|---|---|---|
| Cyclopropanation Temperature | 0 to 25°C | Controls ring formation and stereochemistry |
| Ether Formation Base | Potassium carbonate (K2CO3) | Ensures efficient nucleophilic substitution |
| Solvent for Ether Formation | Acetonitrile or DMF | Enhances solubility and reaction rate |
| Oxidation Reagent | PCC or Dess–Martin periodinane | Selective aldehyde formation |
| Reaction Time (Ether Formation) | 12–24 hours | Ensures complete conversion |
| Purity Monitoring | HPLC with acidic mobile phase | Detects related substances and impurities |
Q & A
Q. What purification techniques resolve challenges in isolating this compound from by-products?
- Methodological Answer : Column chromatography with silica gel or reverse-phase C18 matrices separates polar by-products. For thermally sensitive compounds, use flash chromatography at reduced pressure. Recrystallization from ethanol/water mixtures improves purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

